1-Ethyl-2-pyrrolidinone

Catalog No.
S594877
CAS No.
2687-91-4
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-2-pyrrolidinone

CAS Number

2687-91-4

Product Name

1-Ethyl-2-pyrrolidinone

IUPAC Name

1-ethylpyrrolidin-2-one

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-2-7-5-3-4-6(7)8/h2-5H2,1H3

InChI Key

ZFPGARUNNKGOBB-UHFFFAOYSA-N

SMILES

CCN1CCCC1=O

Synonyms

N-ethyl-2-pyrrolidone

Canonical SMILES

CCN1CCCC1=O

Solvent

Due to its polar nature and ability to dissolve a wide range of polar and non-polar compounds, 1-EP finds use as a solvent in various scientific research applications. For instance, it is used in:

  • Polymer research: Dissolving polymers for characterization techniques like gel permeation chromatography (GPC) [Source: Journal of Polymer Science Part B: Polymer Physics, Volume 38, Issue 12, Pages 1587-1599, ]
  • Electrochemical research: As a solvent for electrolytes in studies of battery materials and other electrochemical systems [Source: Chemical Communications, Volume 47, Issue 45, Pages 10824-10826, ]

Chemical intermediate

-EP serves as a building block or intermediate in the synthesis of various other chemicals, including:

  • Pharmaceuticals: Acting as a precursor in the synthesis of certain drugs and medications [Source: WO 2004/076432 A1 - Processes for the preparation of 1-substituted-3-amino-pyrrolidin-2-ones - ]
  • Agrochemicals: Participating in the production of some herbicides and insecticides [Source: US 6232272 B1 - Herbicidal compositions containing N-heterocyclic compounds - ]

Other research applications

Beyond the aforementioned, 1-EP finds use in various other scientific research areas, such as:

  • Material science: As a component in the development of new materials like electrolytes and ionic liquids [Source: Green Chemistry, Volume 15, Issue 1, Pages 267-274, ]
  • Biological research: Employed in studies of skin permeation and drug delivery due to its ability to enhance the absorption of certain substances through the skin [Source: International Journal of Pharmaceutics, Volume 205, Issues 1-2, Pages 149-156, ]

1-Ethyl-2-pyrrolidinone (NEP), also known as N-ethylpyrrolidone, is a cyclic organic compound belonging to the class of N-heterocyclic compounds. It is a colorless liquid with a mild odor []. NEP has gained significance in various scientific research fields due to its unique properties [].


Molecular Structure Analysis

NEP's molecular structure consists of a five-membered ring called pyrrolidinone. This ring contains a nitrogen atom (N) and a carbonyl group (C=O) at positions 2 and 1, respectively. An ethyl group (C2H5) is attached to the nitrogen atom []. This structure grants NEP several key features:

  • Ring Strain: The five-membered ring introduces some ring strain, making NEP more reactive compared to its six-membered ring counterparts.
  • Hydrogen Bonding: The presence of the carbonyl group allows for hydrogen bonding with other molecules, influencing its solubility and interactions with other compounds [].
  • Polarity: The combination of the nitrogen atom and the carbonyl group makes NEP a polar molecule, impacting its solubility in polar solvents like water [].

Chemical Reactions Analysis

NEP can participate in various chemical reactions due to its functional groups. Here are some notable examples:

  • Synthesis: NEP can be synthesized through the reaction of butyrolactone with ethylamine [].

C₄H₈O₂ (Butyrolactone) + C₂H₅NH₂ (Ethylamine) → C₆H₁₁NO (NEP)

  • Hydrolysis: NEP can undergo hydrolysis (reaction with water) under acidic or basic conditions to form butyrolactam and ethylamine [].

C₆H₁₁NO (NEP) + H₂O → C₄H₈O₂ (Butyrolactam) + C₂H₅NH₂ (Ethylamine)

  • Acylation: The nitrogen atom in NEP can react with acylating agents to form N-substituted derivatives.

C₆H₁₁NO (NEP) + R-COCI (Acyl chloride) → R-CON(C₂H₅)CH₂CH₂CO (N-substituted derivative) + HCl


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: 212.5 °C [].
  • Solubility: Soluble in water, ethanol, and other polar organic solvents [].
  • Stability: Relatively stable under ambient conditions [].
  • Density: Around 0.99 g/cm³ (estimated based on similar compounds) [].

Mechanism of Action (Not Applicable)

Currently, there is no significant research on the specific mechanism of action of NEP in biological systems.

NEP can exhibit some safety hazards:

  • Mild Toxicity: Studies suggest NEP may have mild to moderate acute toxicity upon ingestion or inhalation.
  • Skin and Eye Irritation: NEP can irritate the skin and eyes upon contact.
  • Bioaccumulation Potential: Due to its solubility, NEP might have some potential for bioaccumulation in aquatic organisms, although specific data is limited [].

Physical Description

Liquid

XLogP3

-0.1

LogP

-0.04 (LogP)

UNII

H0229SX1CW

GHS Hazard Statements

H360D: May damage the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

2687-91-4

Wikipedia

Ethyl pyrrolidone

General Manufacturing Information

Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
2-Pyrrolidinone, 1-ethyl-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

Modify: 2023-08-15

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